N''-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N''-methyl-N'''-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide
Overview
Description
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, along with a hydrazide functional group
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been widely used in the agrochemical and pharmaceutical industries . They are thought to act on a variety of targets depending on their specific structures and the conditions under which they are used .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound may interact with its targets through these properties, leading to changes in the targets’ functions.
Biochemical Pathways
Given the wide use of tfmp derivatives in the agrochemical and pharmaceutical industries, it can be inferred that these compounds likely affect a variety of biochemical pathways . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .
Result of Action
The biological activities of tfmp derivatives are thought to be due to their interaction with various targets, leading to changes in the targets’ functions . These changes could result in a variety of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It can be inferred that factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide typically involves multiple steps. One common approach starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the hydrazide and methylidene groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The final step usually includes the condensation of the intermediate with 4-methylbenzaldehyde under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, N’‘-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’‘-methyl-N’‘’-[(E)-(4-methylphenyl)methylidene]carbonic dihydrazide stands out due to its specific substitution pattern and the presence of the hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(E)-(4-methylphenyl)methylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O/c1-10-3-5-11(6-4-10)8-22-23-15(26)24-25(2)14-13(17)7-12(9-21-14)16(18,19)20/h3-9H,1-2H3,(H2,23,24,26)/b22-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBXQDHJOKEQBV-GZIVZEMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)NN(C)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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